molecular formula C21H13ClN2O4S2 B2610391 (Z)-2-(5-(3-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide CAS No. 900134-56-7

(Z)-2-(5-(3-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide

Cat. No.: B2610391
CAS No.: 900134-56-7
M. Wt: 456.92
InChI Key: TWXXIUIVSMBGSK-MFOYZWKCSA-N
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Description

(Z)-2-(5-(3-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide is a useful research compound. Its molecular formula is C21H13ClN2O4S2 and its molecular weight is 456.92. The purity is usually 95%.
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Biological Activity

(Z)-2-(5-(3-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide is a synthetic compound with a complex structure that incorporates a thiazolidinone core and a chromenone moiety. This unique combination suggests potential for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C21H13ClN2O4S2, with a molecular weight of 456.92 g/mol. The structural features include:

Component Description Biological Activity
Thiazolidinone CoreContains a sulfur atom and carbonyl groupsAntimicrobial, anti-inflammatory
Chromenone MoietyContributes to pharmacological propertiesAnticancer, anticoagulant
Chlorobenzylidene GroupEnhances interaction with biological targetsAntioxidant

Antimicrobial Activity

Preliminary studies indicate that thiazolidinone derivatives exhibit significant antimicrobial properties. The presence of the chlorobenzylidene group in this compound may enhance its effectiveness against various pathogens. For instance, related compounds have shown activity against bacteria and fungi, suggesting that this compound could also possess similar properties.

Anticancer Properties

Research on thiazolidinone derivatives has demonstrated their potential as anticancer agents. A study found that compounds with similar structures exhibited dose-dependent antiproliferative activity in human leukemia cell lines, indicating that this compound may also inhibit cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest .

Anti-inflammatory Effects

The thiazolidinone framework is known for its anti-inflammatory properties. Compounds derived from this structure have been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. Further investigation into the COX-inhibitory potential of this compound could provide insights into its therapeutic applications in inflammatory diseases .

Case Studies and Experimental Findings

  • In Vitro Studies : In cell-based assays, similar thiazolidinone compounds have been tested for their ability to inhibit melanin production and tyrosinase activity, which are crucial for understanding skin pigmentation disorders . These studies can be extended to evaluate the effects of our compound on these pathways.
  • Cytotoxicity Assays : A comparative analysis of cytotoxic effects in B16F10 murine melanoma cells revealed that certain analogs did not exhibit significant cytotoxicity at lower concentrations, suggesting a favorable therapeutic index for compounds with similar structures .
  • Mechanistic Studies : Investigations using Lineweaver–Burk plots have elucidated the kinetic mechanisms by which related compounds inhibit mushroom tyrosinase, providing a model for understanding how our compound may interact with similar biological targets .

Future Research Directions

To fully elucidate the biological activity of this compound, further studies are recommended:

  • Pharmacological Assays : Conduct comprehensive pharmacological evaluations to determine IC50 values against various cancer cell lines and microbial strains.
  • Mechanism of Action Studies : Explore the specific pathways affected by this compound through molecular docking studies and biochemical assays.
  • In Vivo Studies : Assess the efficacy and safety profile in animal models to understand the therapeutic potential and pharmacokinetics.

Properties

IUPAC Name

2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O4S2/c22-14-3-1-2-12(8-14)9-17-20(27)24(21(29)30-17)11-18(25)23-15-5-6-16-13(10-15)4-7-19(26)28-16/h1-10H,11H2,(H,23,25)/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXXIUIVSMBGSK-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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